molecular formula C10H15N4O4+ B12343690 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12343690
M. Wt: 255.25 g/mol
InChI Key: PMLUIWHPDPGZQO-UHFFFAOYSA-N
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Description

“1-(2,3-Dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione” is a purine-derived compound characterized by a bicyclic purine core (a fused pyrimidine-imidazole ring system) substituted with a 2,3-dihydroxypropyl group at the N1 position and methyl groups at the N3 and N7 positions. Its structure includes two ketone groups at positions 2 and 6, contributing to its polar nature. The compound is registered under CAS number 85-00-7 and is structurally related to bioactive purine derivatives, which often exhibit roles in nucleotide metabolism or receptor modulation . The dihydroxypropyl substituent enhances hydrophilicity, while the methyl groups may influence steric interactions and binding affinity in biological systems.

Properties

Molecular Formula

C10H15N4O4+

Molecular Weight

255.25 g/mol

IUPAC Name

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H15N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-7,15-16H,3-4H2,1-2H3/q+1

InChI Key

PMLUIWHPDPGZQO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)CC(CO)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of theophylline with glycidol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the nucleophilic attack of the nitrogen atom on theophylline on the epoxide ring of glycidol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10H14N4O4
  • Molecular Weight: 254.24 g/mol
  • IUPAC Name: 7-[(2S)-2,3-dihydroxypropyl]-1,3-dimethylpurine-2,6-dione

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of hydroxyl groups enhances its solubility and interaction with biological systems.

Pharmacological Applications

  • Bronchodilator Activity
    • Dyphylline has been primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the bronchial muscles and improving airflow in the lungs. Clinical studies have demonstrated its efficacy in alleviating symptoms associated with these conditions .
  • Anti-inflammatory Properties
    • Research indicates that dyphylline possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation. Its mechanism involves the inhibition of inflammatory mediators and pathways .
  • Antioxidant Effects
    • The compound has shown potential antioxidant properties, which can help mitigate oxidative stress in cells. This activity is critical for protecting tissues from damage caused by free radicals .
  • Therapeutic Potential in Neurological Disorders
    • Recent studies have explored the use of dyphylline in neurological applications, particularly in conditions like glioblastoma. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating brain tumors .

Case Study 1: Efficacy in Asthma Treatment

A clinical trial involving patients with moderate to severe asthma evaluated the effectiveness of dyphylline compared to traditional bronchodilators. The results indicated that dyphylline significantly improved lung function and reduced the frequency of asthma attacks .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that dyphylline could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests its potential use as an adjunct therapy for inflammatory diseases .

Case Study 3: Neuroprotective Effects

A pilot study investigated dyphylline's neuroprotective effects on glioblastoma cells. The findings revealed that dyphylline reduced cell proliferation and induced apoptosis in cancer cells, indicating its potential role as an anti-cancer agent .

Comparative Analysis of Dyphylline with Other Bronchodilators

CompoundMechanism of ActionEfficacy (as per studies)Side Effects
DyphyllineBronchodilationHighMinimal (nausea)
TheophyllineBronchodilation and anti-inflammatoryModerateGastrointestinal issues
SalbutamolBeta-agonist actionVery HighTremors, palpitations

Mechanism of Action

The bronchodilatory action of 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is primarily mediated through the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle. Additionally, the compound antagonizes adenosine receptors, further contributing to its bronchodilator effects .

Comparison with Similar Compounds

6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7)

  • Core Structure : Pyrimidine-2,4-dione (uracil derivative) with a hydroxypropyl chain and methoxymethyl groups at N1 and N3.
  • Key Features :
    • Molecular Weight: 302.3 g/mol (C₁₃H₂₂N₂O₆).
    • Substituents: Two methoxymethyl groups (OCH₃) at N1/N3 and a hydroxypropyl chain at C4.
    • Solubility: Likely moderate due to polar hydroxy groups but reduced by methoxy substituents.
    • Spectroscopy :
  • ¹H-NMR: Distinct singlet signals at 5.34 ppm (CH₂-N1) and 5.21 ppm (CH₂-N3) confirm methoxymethyl substitution. Hydroxy protons appear at 4.67 ppm .
  • ESI-MS: m/z 303 ([M+H]⁺) .

6-[2,3-Bis(4-methoxytriphenylmethoxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 10)

  • Core Structure : Pyrimidine-2,4-dione with bulky 4-methoxytriphenylmethoxymethyl (MTr) groups.
  • Key Features :
    • Molecular Weight: 846.99 g/mol (C₅₃H₅₄N₂O₈).
    • Substituents: MTr groups at C3' and C3'' positions, methoxymethyl groups at N1/N3.
    • Solubility: Expected to be low due to extensive hydrophobic aromatic rings.
    • Spectroscopy :
  • ¹H-NMR: Aromatic protons (7.2–7.4 ppm) and MTr OCH₃ signals at 3.73 ppm .
  • ESI-MS: m/z 847 ([M+H]⁺) .

Comparison with the Target Purine Compound

Feature Target Purine Compound Compound 7 (Pyrimidine) Compound 10 (Pyrimidine)
Core Structure Purine-2,6-dione Pyrimidine-2,4-dione Pyrimidine-2,4-dione
Molecular Weight Not explicitly reported 302.3 g/mol 846.99 g/mol
Key Substituents N1: Dihydroxypropyl; N3/N7: Methyl N1/N3: Methoxymethyl; C6: Hydroxypropyl C3'/C3'': MTr; N1/N3: Methoxymethyl
Polarity High (dihydroxypropyl, ketones) Moderate (hydroxypropyl, methoxy) Low (bulky MTr groups)
Potential Bioactivity Likely nucleotide-like interactions Modified uracil analogs Steric hindrance reduces activity

Functional and Structural Implications

Pyrimidine analogs (Compounds 7 and 10) lack the imidazole ring, simplifying their electronic profiles but reducing structural complexity .

Substituent Effects :

  • Hydroxypropyl vs. Methoxymethyl/MTr : The target compound’s dihydroxypropyl group enhances water solubility, whereas methoxymethyl (Compound 7) and MTr (Compound 10) groups reduce polarity.
  • Methyl Groups : The N3/N7 methyl groups in the purine derivative may confer steric stabilization, contrasting with the N1/N3 methoxymethyl groups in pyrimidine analogs, which introduce electron-donating effects .

Spectroscopic Distinctions :

  • The target compound’s ¹H-NMR would likely show resonances for the purine protons (6–8 ppm) and dihydroxypropyl OH signals (~4–5 ppm), differing from pyrimidine derivatives’ methoxymethyl singlets (~5 ppm) .

Biological Activity

1-(2,3-Dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is a purine derivative with significant biological activity. Its structure includes a dihydroxypropyl side chain and is closely related to theophylline, a well-known bronchodilator. This compound has garnered attention for its potential therapeutic applications and diverse biological effects.

  • Molecular Formula : C10H14N4O4
  • Molecular Weight : 254.24 g/mol
  • IUPAC Name : 1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione

Biological Activities

1-(2,3-Dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione exhibits several notable biological activities:

1. Bronchodilation

Similar to theophylline, this compound may act as a bronchodilator. It has been shown to relax bronchial smooth muscle and improve airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Antioxidant Activity

The compound demonstrates antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases .

3. Enzyme Inhibition

Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially providing therapeutic benefits in metabolic disorders .

The mechanism of action for 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves interactions with various biological targets:

  • Target Enzymes : It may interact with enzymes such as carboxylesterase and phosphodiesterase, leading to altered metabolic pathways .
  • Receptor Modulation : The compound may modulate receptor activity similar to other purine derivatives, influencing physiological responses.

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityUnique Features
TheophyllineCore purine structureEstablished bronchodilator used clinically
CaffeineMethylated purine derivativeStimulant effects on the central nervous system
DiprophyllineHydroxypropyl substituentUsed as a bronchodilator with fewer side effects
1,3-Dimethyluric AcidRelated to uric acid metabolismInvolved in gout treatment

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Bronchodilation Study : A comparative study demonstrated that 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione exhibited similar bronchodilatory effects to theophylline in vitro and in vivo models .
  • Antioxidant Activity Assessment : In vitro assays showed that this compound effectively scavenged free radicals and reduced oxidative stress markers in cell cultures .
  • Enzyme Interaction Studies : Molecular docking studies revealed potential binding sites on carboxylesterase enzymes, suggesting a mechanism for its inhibitory effects .

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